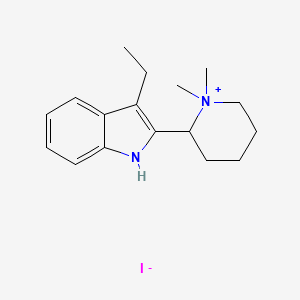![molecular formula C15H15N7O2 B14002585 Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate CAS No. 55428-89-2](/img/structure/B14002585.png)
Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[[(5-aminopyrimido[5,4-e]-1,2,4-triazin-3-yl)methyl]amino]-, ethyl ester: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzoic acid moiety linked to a pyrimido-triazine structure through an amino-methyl bridge, and it is esterified with an ethyl group. The presence of multiple nitrogen atoms within the heterocyclic rings makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[[(5-aminopyrimido[5,4-e]-1,2,4-triazin-3-yl)methyl]amino]-, ethyl ester typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like polyethylene glycol and catalysts such as Amberlyst 15-wet .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrimido-triazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted benzoic acid derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique structure allows for the exploration of various chemical reactivities and mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential medicinal properties, including antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of benzoic acid, 4-[[(5-aminopyrimido[5,4-e]-1,2,4-triazin-3-yl)methyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimido-triazine core is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The benzoic acid moiety can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
類似化合物との比較
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, ethyl ester
- Pyrimido[1,2-a]benzimidazoles
Comparison: Compared to similar compounds, benzoic acid, 4-[[(5-aminopyrimido[5,4-e]-1,2,4-triazin-3-yl)methyl]amino]-, ethyl ester is unique due to its combination of a benzoic acid moiety with a pyrimido-triazine core. This structural complexity provides a broader range of chemical reactivities and potential biological activities. The presence of multiple nitrogen atoms within the heterocyclic rings also distinguishes it from simpler benzoic acid derivatives .
特性
CAS番号 |
55428-89-2 |
|---|---|
分子式 |
C15H15N7O2 |
分子量 |
325.33 g/mol |
IUPAC名 |
ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate |
InChI |
InChI=1S/C15H15N7O2/c1-2-24-15(23)9-3-5-10(6-4-9)17-7-11-20-12-13(16)18-8-19-14(12)22-21-11/h3-6,8,17H,2,7H2,1H3,(H2,16,18,19,22) |
InChIキー |
DKSJYXUTHKYZHF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N=CN=C3N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)


![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)



![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)



